molecular formula C12H18N4 B11885580 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidin-3-amine

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidin-3-amine

Cat. No.: B11885580
M. Wt: 218.30 g/mol
InChI Key: NZZSRHATHIXTLN-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidin-3-amine is a heterocyclic compound that features a quinazoline ring fused with a pyrrolidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidin-3-amine typically involves the reaction of quinazoline derivatives with pyrrolidine derivatives under specific conditions. One common method involves the Mannich reaction, where a quinazoline derivative reacts with formaldehyde and a secondary amine like pyrrolidine in the presence of an acid catalyst . The reaction conditions often include refluxing in an alcohol solvent such as methanol or ethanol to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline ring to its dihydro form.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and diabetes due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like dihydrofolate reductase and pantothenate kinase, which are crucial for the survival of certain bacteria. This inhibition disrupts essential metabolic pathways, leading to the antibacterial effects of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of both quinazoline and pyrrolidine rings.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidin-3-amine

InChI

InChI=1S/C12H18N4/c13-9-5-6-16(7-9)12-10-3-1-2-4-11(10)14-8-15-12/h8-9H,1-7,13H2

InChI Key

NZZSRHATHIXTLN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(C3)N

Origin of Product

United States

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